

A Technical Guide to the Physicochemical Properties of Pyranoid Linalool Oxide

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Compound of Interest

Compound Name: Linalool oxide

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This technical guide provides a comprehensive overview of the core physicochemical properties of pyranoid **linalool oxide**, a significant monoterpene in the fields of flavor, fragrance, and pharmacology. This document outlines its key physical and chemical characteristics, details standardized experimental protocols for their determination, and includes analytical methodologies for its identification and quantification.

Physicochemical Properties

Pyranoid **linalool oxide**, a cyclic ether derivative of linalool, exists as cis and trans stereoisomers. Its physicochemical properties are crucial for its application in various scientific and industrial contexts. The quantitative data for pyranoid **linalool oxide** are summarized in the tables below.

Table 1: General and Physical Properties of Pyranoid **Linalool Oxide**

Property	Value	Source(s)
Molecular Formula	C ₁₀ H ₁₈ O ₂	[1][2][3][4]
Molecular Weight	170.25 g/mol	[1]
Appearance	Colorless to pale yellow liquid	
Odor	Floral	
Density	0.991 - 0.996 g/cm ³ at 20 °C	
Boiling Point	223-224 °C at 760 mmHg	
	97-98 °C at 10 mmHg	
Refractive Index	1.472 - 1.482 at 20 °C	
Vapor Pressure	0.019 mmHg at 25 °C (estimated)	
Flash Point	76.11 °C (169 °F) TCC	

Table 2: Solubility and Partitioning Properties of Pyranoid **Linalool Oxide**

Property	Value	Source(s)
Solubility in Water	Practically insoluble to insoluble. 3992 mg/L at 25 °C (estimated for isomers).	
Solubility in Organic Solvents	Soluble in ethanol.	
logP (Octanol/Water Partition Coefficient)	1.729 (estimated)	

Experimental Protocols

The following section details standardized and widely accepted methodologies for the determination of the key physicochemical properties of liquid compounds like pyranoid **linalool oxide**, as well as analytical techniques for its characterization.

The boiling point is determined as the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

- Apparatus: Ebulliometer or dynamic vapor pressure apparatus.
- Procedure (Dynamic Method):
 - Place the sample in the apparatus and introduce a slow stream of an inert gas (e.g., nitrogen) bubbles into the liquid phase.
 - Gradually heat the sample.
 - The temperature at which the vapor pressure of the sample is equal to the external pressure is recorded as the boiling point.
 - For different pressures, the boiling point will vary. It is standard to report the boiling point at standard atmospheric pressure (760 mmHg or 101.3 kPa).

This method covers the determination of the density of liquids using a digital density meter.

- Apparatus: Digital density meter with an oscillating U-tube.
- Procedure:
 - Calibrate the instrument with two reference standards (e.g., dry air and distilled water) of known density.
 - Inject a small volume of the pyranoid **linalool oxide** sample into the thermostatted sample cell.
 - The instrument measures the change in the oscillation period of the U-tube caused by the sample.
 - The density is calculated from this change and displayed by the instrument.
 - Ensure the sample is free of air bubbles, as these will affect the accuracy of the measurement.

The flask method is suitable for substances with a solubility of 10^{-2} g/L or higher.

- Apparatus: Shaking flask, constant temperature bath, analytical balance, centrifuge, and a suitable analytical instrument for quantification (e.g., GC-MS).
- Procedure:
 - Add an excess amount of pyranoid **linalool oxide** to a known volume of distilled water in a flask.
 - Agitate the flask in a constant temperature bath (e.g., 20 °C) until equilibrium is reached (typically 24-48 hours).
 - After equilibration, cease agitation and allow the mixture to settle.
 - Separate the aqueous phase from the undissolved substance by centrifugation.
 - Determine the concentration of pyranoid **linalool oxide** in the clear aqueous solution using a suitable analytical method like Gas Chromatography-Mass Spectrometry (GC-MS).

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.

- Apparatus: Gas chromatograph coupled to a mass spectrometer.
- Procedure:
 - Sample Preparation: Dilute the pyranoid **linalool oxide** sample in a suitable solvent (e.g., hexane or ethanol).
 - Injection: Inject a small volume (e.g., 1 μ L) of the diluted sample into the GC inlet.
 - Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., HP-5MS). The separation is based on the differential partitioning of the analytes between the mobile phase and the stationary phase. A typical temperature program starts at a lower temperature and ramps up to a higher temperature to elute all components.

- Detection (MS): As components elute from the column, they enter the mass spectrometer, where they are ionized (typically by electron ionization). The resulting ions are separated by their mass-to-charge ratio, producing a mass spectrum that serves as a molecular fingerprint for identification by comparison with spectral libraries (e.g., NIST).
- Quantification: For quantitative analysis, an internal standard can be used, and a calibration curve is generated.

NMR spectroscopy is used to determine the detailed molecular structure of a compound, including the connectivity of atoms and stereochemistry.

- Apparatus: NMR spectrometer.
- Procedure:
 - Sample Preparation: Dissolve a small amount of the purified pyranoid **linalool oxide** in a deuterated solvent (e.g., CDCl_3).
 - Data Acquisition: Acquire ^1H NMR and ^{13}C NMR spectra. For more complex structural analysis, 2D NMR experiments like COSY, HSQC, and HMBC can be performed.
 - Spectral Analysis: The chemical shifts, coupling constants, and integration of the peaks in the NMR spectra provide detailed information about the molecular structure, allowing for the differentiation between cis and trans isomers.

FTIR spectroscopy is used to identify the functional groups present in a molecule.

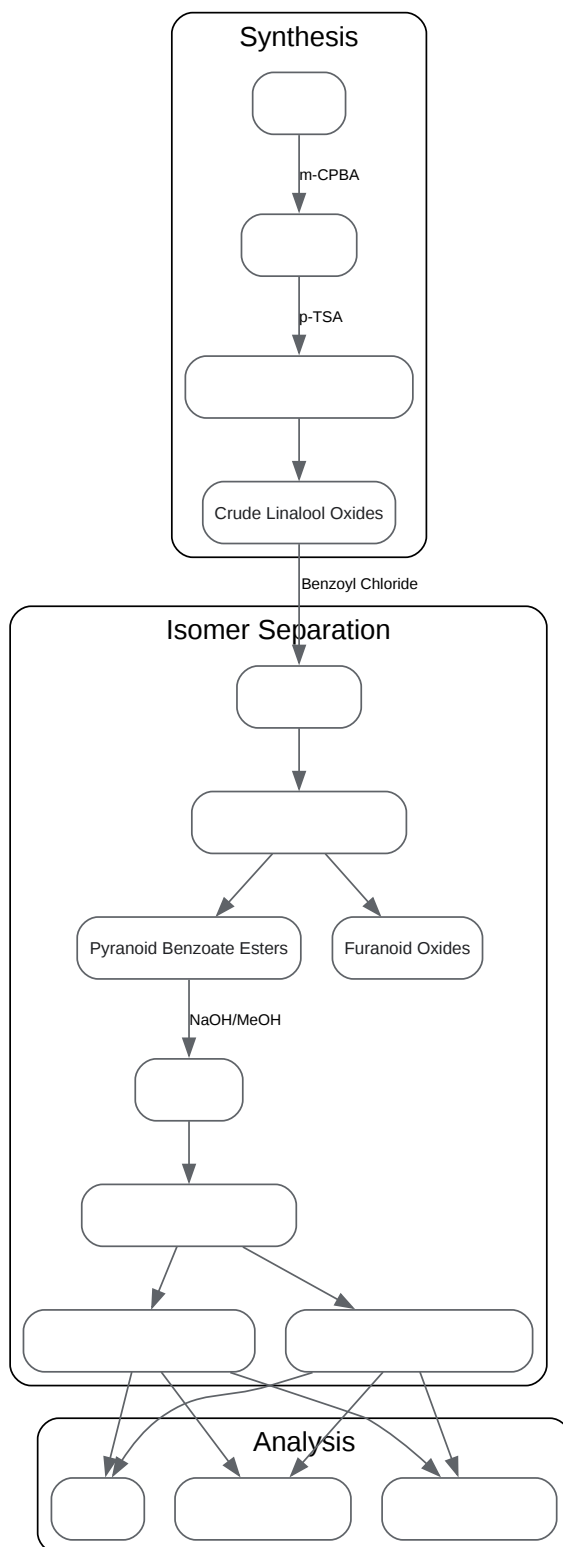
- Apparatus: FTIR spectrometer.
- Procedure:
 - Sample Preparation: A small drop of the liquid pyranoid **linalool oxide** is placed between two salt plates (e.g., NaCl or KBr) to form a thin film, or analyzed using an Attenuated Total Reflectance (ATR) accessory.
 - Data Acquisition: An infrared spectrum is recorded by passing a beam of infrared light through the sample.

- Spectral Analysis: The absorption bands in the spectrum correspond to the vibrational frequencies of the functional groups in the molecule. For pyranoid **linalool oxide**, characteristic peaks for C-O-C (ether), O-H (hydroxyl), and C-H (alkane) bonds would be expected.

Mandatory Visualizations

The following diagram illustrates a typical laboratory workflow for the synthesis of **linalool oxides** from linalool and the subsequent separation of the pyranoid isomers.

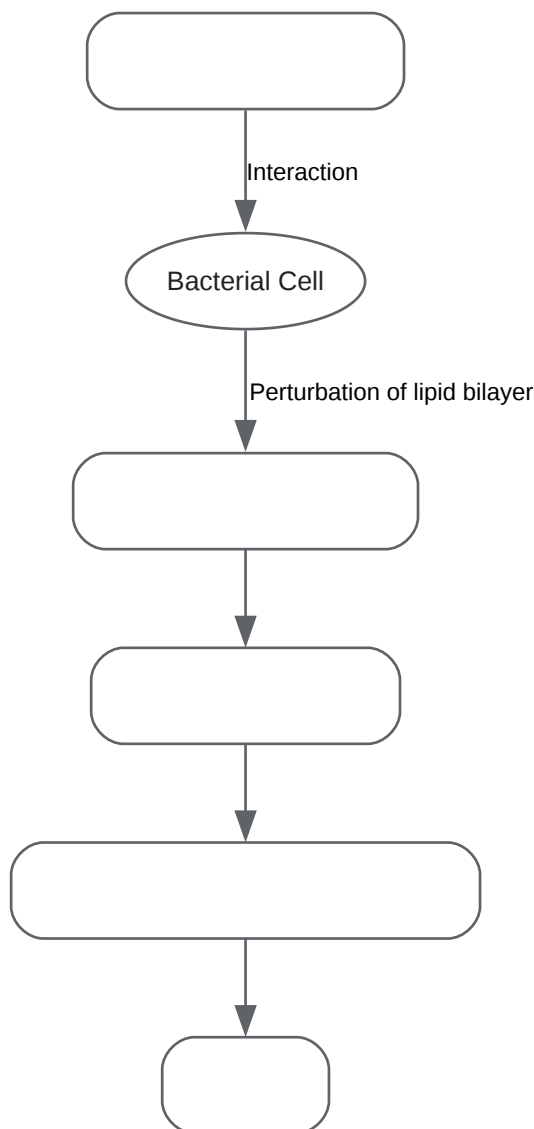
Workflow for Synthesis and Separation of Pyranoid Linalool Oxide

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Caption: Synthesis and separation workflow for pyranoid **linalool oxide** isomers.

While a specific signaling pathway has not been elucidated for pyranoid **linalool oxide**, the general mechanism of antimicrobial action for monoterpenoids involves the disruption of the bacterial cell membrane. The following diagram illustrates this proposed mechanism.

Proposed Antimicrobial Mechanism of Monoterpenoids



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Caption: General antimicrobial mechanism of monoterpenoids like pyranoid **linalool oxide**.

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